
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NPPB and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
NPPB acts as a non-specific chloride channel blocker by binding to the channel pore and preventing the passage of chloride ions. This compound has been shown to inhibit both the volume-sensitive and calcium-activated chloride channels, making it a useful tool in studying the physiological roles of these channels.
Biochemical and Physiological Effects:
NPPB has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and modulate the activity of various ion channels. Additionally, NPPB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
NPPB has several advantages in lab experiments. This compound is a potent chloride channel blocker and can be used to investigate the physiological roles of these channels. Additionally, NPPB is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of NPPB in lab experiments. This compound has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results. Additionally, the effects of NPPB on cellular processes may be cell-type specific, further complicating the use of this compound in experiments.
将来の方向性
There are several potential future directions for research on NPPB. One area of interest is the development of more selective chloride channel blockers that can be used to investigate the roles of specific chloride channels in physiological processes. Additionally, the use of NPPB in the treatment of inflammatory diseases and cancer is an area of ongoing research. Finally, the development of new synthetic methods for NPPB and related compounds may lead to the discovery of new compounds with useful biological activities.
合成法
The synthesis of NPPB involves the reaction of 2-phenoxybenzaldehyde with 2-cyano-3-naphthalenol in the presence of propionic anhydride and a catalyst. The resulting product is (E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide, which can be purified through recrystallization.
科学的研究の応用
NPPB has been widely used in scientific research due to its ability to inhibit chloride channels and block the volume-sensitive outwardly rectifying (VSOR) anion channel. This compound has been used in various studies to investigate the role of chloride channels in physiological processes such as cell volume regulation, apoptosis, and migration.
特性
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c27-18-21(17-20-11-8-10-19-9-4-5-14-23(19)20)26(29)28-24-15-6-7-16-25(24)30-22-12-2-1-3-13-22/h1-17H,(H,28,29)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGKJOHZCOMMFL-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)
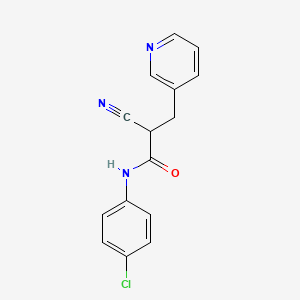
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine](/img/structure/B2536720.png)
![Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2536721.png)
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)

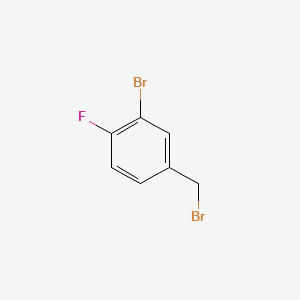
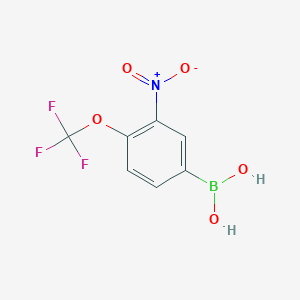
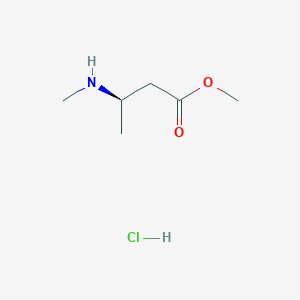
![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)
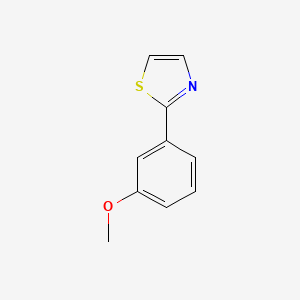
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)
